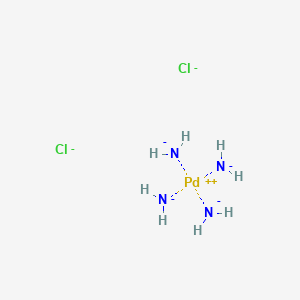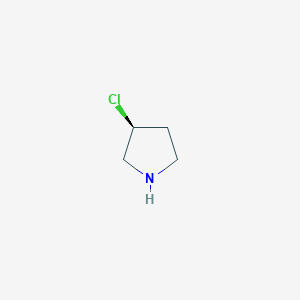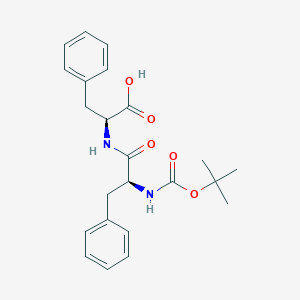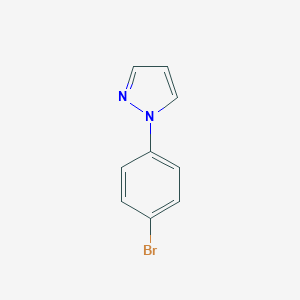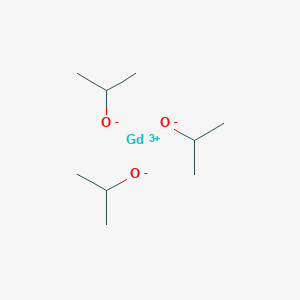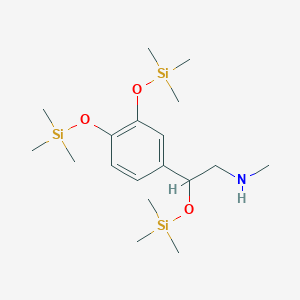
N-Methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine is a chemical compound that belongs to the class of substituted amphetamines. It is commonly referred to as TMA-6 and is known for its psychoactive effects. TMA-6 is a popular research chemical that is used in scientific studies to understand its mechanism of action and its effects on the human body.
作用機序
The mechanism of action of TMA-6 is not fully understood. It is believed to act as a serotonin receptor agonist, which means it binds to serotonin receptors in the brain and activates them. This leads to an increase in serotonin levels, which can result in altered mood, perception, and behavior.
Biochemical and Physiological Effects:
TMA-6 has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and behavior, including euphoria, hallucinations, and altered sense of time.
実験室実験の利点と制限
TMA-6 has a number of advantages for lab experiments. It is relatively easy to synthesize, and its effects on the serotonin system make it a useful tool for studying the neurochemistry of psychiatric disorders. However, there are also limitations to its use. TMA-6 is a psychoactive compound, which means it can be dangerous if not handled properly. It can also be difficult to control the dosage and purity of the compound, which can affect the results of experiments.
将来の方向性
There are a number of future directions for research on TMA-6. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its effects on the serotonin system and how this can be used to develop new treatments for psychiatric disorders. Further research is also needed to understand the long-term effects of TMA-6 on the human body and its potential for abuse.
合成法
The synthesis method of TMA-6 involves the reaction of N-methyl-3,4-methylenedioxyamphetamine (MDMA) with trimethylsilyl chloride in the presence of a base. The reaction results in the formation of N-methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine.
科学的研究の応用
TMA-6 has been used in scientific research to understand its mechanism of action and its effects on the human body. It has been found to have a similar structure to other psychoactive compounds such as MDMA and LSD. TMA-6 has been used in studies to understand its effects on the serotonin system and its potential as a therapeutic agent for psychiatric disorders.
特性
| 10538-85-9 | |
分子式 |
C18H37NO3Si3 |
分子量 |
399.7 g/mol |
IUPAC名 |
2-[3,4-bis(trimethylsilyloxy)phenyl]-N-methyl-2-trimethylsilyloxyethanamine |
InChI |
InChI=1S/C18H37NO3Si3/c1-19-14-18(22-25(8,9)10)15-11-12-16(20-23(2,3)4)17(13-15)21-24(5,6)7/h11-13,18-19H,14H2,1-10H3 |
InChIキー |
GXPIVEGQEQCSBV-UHFFFAOYSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
CNCC(C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
同義語 |
N-Methyl-β,3,4-tris(trimethylsiloxy)benzeneethanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



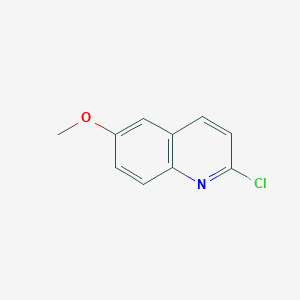

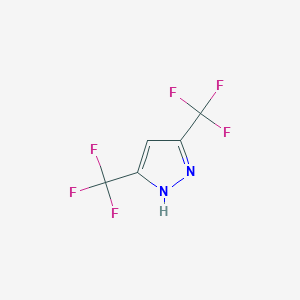
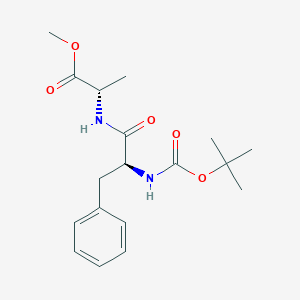
![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)
